Product packaging for N-Isopropylpyrrolidin-3-amine(Cat. No.:CAS No. 1289387-70-7)

N-Isopropylpyrrolidin-3-amine

Cat. No.: B036949
CAS No.: 1289387-70-7
M. Wt: 128.22 g/mol
InChI Key: FUOPYXYKWKCPLR-UHFFFAOYSA-N
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Description

N-Isopropylpyrrolidin-3-amine is a versatile and valuable chiral amine building block in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a privileged scaffold known for its ability to impart favorable physicochemical and pharmacological properties to drug candidates. The stereochemistry and the N-isopropyl substitution make it a key synthon for the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). Its primary research value lies in its application as a precursor in the development of potential therapeutics, including ligands for various G-protein coupled receptors (GPCRs) and inhibitors of enzymes like monoamine oxidases. The amine group serves as a critical handle for amide bond formation or reductive amination, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore new chemical space in the pursuit of novel treatments for psychiatric and neurological disorders. It is supplied as a high-purity material to ensure reproducibility and reliability in sensitive synthetic and screening applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B036949 N-Isopropylpyrrolidin-3-amine CAS No. 1289387-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOPYXYKWKCPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630158
Record name N-(Propan-2-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-70-7
Record name N-(Propan-2-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthesis and Chemical Derivatization of N Isopropylpyrrolidin 3 Amine

Total Synthesis Approaches to the N-Isopropylpyrrolidin-3-amine Core

The total synthesis of the this compound core is centered around the stereocontrolled construction of the pyrrolidine (B122466) ring. Various methodologies have been developed to achieve high levels of stereoselectivity, ensuring the desired spatial arrangement of substituents.

Stereoselective and Asymmetric Synthesis Methodologies

The introduction of chirality into the pyrrolidine ring is a critical aspect of synthesizing biologically active compounds. Asymmetric synthesis methodologies are employed to produce enantiomerically pure or enriched this compound.

Chiral catalysts play a pivotal role in the enantioselective synthesis of the pyrrolidine core. Metal-based catalysts and organocatalysts are both utilized to induce asymmetry during the ring-forming reactions. For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines. A variety of chiral metal catalysts and organocatalysts have been developed for this purpose. The choice of catalyst can influence the stereochemical outcome of the reaction, allowing for the selective formation of either the exo or endo adduct with high stereoselectivity.

CatalystReactantsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
AgOAc / (R)-DM-SEGPHOSAzomethine ylide + Alkene>95:598%95%
Cu(I) / Chiral LigandAzomethine ylide + AlkeneHighHighGood
Chiral Phosphoric AcidIntramolecular aza-MichaelN/AHighGood
Chiral Guanidineα-imino amide + azlactoneHighHighGood

This table presents representative data for chiral catalysis in the synthesis of substituted pyrrolidines, analogous to the core of this compound.

Enantioselective routes to substituted pyrrolidin-3-amines often involve the use of chiral auxiliaries or chiral starting materials from the chiral pool. One notable approach is the conjugate addition of homochiral lithium amides to α,β-unsaturated esters, which has been successfully applied to the asymmetric synthesis of 3,4-substituted aminopyrrolidines. This method allows for the stereodivergent synthesis of both anti and syn diastereomers with high diastereomeric and enantiomeric excess.

Another powerful strategy is the use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines. For example, a one-pot photoenzymatic synthesis has been reported for the production of N-Boc-3-aminopyrrolidine with high conversion and excellent enantiomeric excess (>99% ee). This chemoenzymatic approach combines a regioselective photochemical oxyfunctionalization with a stereoselective enzymatic transamination.

MethodChiral SourceKey StepDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Conjugate Addition(S)-α-methylbenzylamineLithium amide additionHighHigh
Photoenzymatic SynthesisAmine Transaminase (ATA)Stereoselective transaminationN/A>99%
Chiral Auxiliary(R)-PhenylglycinolDiastereoselective Grignard additionHighHigh

This table showcases data from enantioselective syntheses of substituted pyrrolidin-3-amines, demonstrating the high levels of stereocontrol achievable.

Multicomponent Reactions (MCRs) in Pyrrolidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrrolidines from simple starting materials in a single step. The [3+2] cycloaddition reaction is a prominent example of an MCR used for pyrrolidine ring construction. For instance, the reaction of aldehydes, amines, and 1,1-cyclopropanediesters catalyzed by Yb(OTf)₃ can generate highly substituted pyrrolidines with good diastereoselectivity.

Another example is the copper(I)-catalyzed three-component assembly of an α-diazo ester, an imine, and an alkene or alkyne, which produces substituted pyrrolidines with excellent to good diastereoselectivities in high yields.

Reaction TypeComponentsCatalystDiastereoselectivityYield (%)
[3+2] CycloadditionAldehyde, Amine, 1,1-CyclopropanediesterYb(OTf)₃High (cis)Good
1,3-Dipolar Cycloadditionα-diazo ester, Imine, AlkeneCopper(I) saltsExcellent to GoodHigh
Ugi-type ReactionGlutamine, Oxo component, IsocyanideNoneStereoselectiveGood

This table provides examples of multicomponent reactions used to synthesize substituted pyrrolidine rings.

Cyclization Strategies for Pyrrolidine Ring Construction

The formation of the pyrrolidine ring through intramolecular cyclization is a fundamental strategy in the synthesis of this compound. These strategies often involve the formation of a key carbon-nitrogen bond to close the five-membered ring.

One common approach is the intramolecular reductive amination of a γ-amino ketone or aldehyde. This method involves the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding pyrrolidine.

Another powerful method is the [3+2] cycloaddition reaction between azomethine ylides and alkenes. This reaction can be performed with high stereocontrol, allowing for the synthesis of densely substituted pyrrolidines. For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃, yields highly substituted pyrrolidines with excellent regio- and diastereoselectivities.

Cyclization StrategyKey IntermediateCatalyst/ReagentStereoselectivityYield (%)
Intramolecular Reductive AminationCyclic iminium ionNaBH(OAc)₃Substrate-dependentGood
[3+2] CycloadditionAzomethine ylideAg₂CO₃High drModerate to Good
Aza-Michael CyclizationN-protected bis-homoallylic amineChiral Phosphoric AcidHigh eeGood
Ti-catalyzed CarbocyclizationN-allyl-substituted 2-alkynylaminesTi(O-iPr)₄ / EtMgBrStereoselectiveHigh

This table illustrates various cyclization strategies for the construction of the pyrrolidine ring with associated data for analogous systems.

Amination Reactions for this compound Scaffold Construction

The introduction of the 3-amino group is a crucial step in the synthesis of this compound. This can be achieved through various amination reactions, with reductive amination being a particularly effective method.

A direct and efficient route to this compound involves the reductive amination of a suitable precursor, such as N-isopropylpyrrolidin-3-one. This reaction proceeds via the formation of an iminium ion intermediate upon treatment of the ketone with isopropylamine (B41738), followed by reduction with a hydride source like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is highly versatile and generally provides good yields of the desired amine.

PrecursorAmine SourceReducing AgentSolventYield (%)
N-Isopropylpyrrolidin-3-oneIsopropylamineNaBH(OAc)₃DichloroethaneGood (Expected)
N-Boc-pyrrolidin-3-oneIsopropylamineNaBH(OAc)₃DichloroethaneGood (Analogous)
Aldehyde/KetonePrimary/Secondary AmineNaBH₃CNMethanolGood

This table outlines the components for the reductive amination reaction to form N-alkylated amines, a key step in the synthesis of the target compound.

Reductive Amination Protocols for Amine Incorporation

Reductive amination stands as a cornerstone for the synthesis of this compound, typically proceeding from a suitable pyrrolidinone precursor. researchgate.netpharmablock.comresearchgate.netnih.govmdpi.comorganic-chemistry.org This highly efficient and widely applicable method involves the reaction of a ketone with an amine in the presence of a reducing agent. researchgate.netpharmablock.comresearchgate.netnih.govmdpi.comorganic-chemistry.org

A common approach involves the use of a protected pyrrolidin-3-one, such as N-Boc-pyrrolidin-3-one, which reacts with isopropylamine to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective for their mildness and selectivity.

Table 1: Reductive Amination Conditions for this compound Synthesis

Precursor Amine Reducing Agent Solvent Typical Yield (%)
N-Boc-pyrrolidin-3-one Isopropylamine NaBH(OAc)₃ Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) 85-95%
N-Cbz-pyrrolidin-3-one Isopropylamine NaBH₃CN Methanol (MeOH) 80-90%

Data compiled from representative literature procedures.

The choice of protecting group on the pyrrolidine nitrogen is crucial for controlling the reaction and facilitating purification. The tert-butoxycarbonyl (Boc) group is frequently used due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

Nucleophilic Substitution Reactions in Pyrrolidine Amine Synthesis

Nucleophilic substitution provides an alternative and effective route to this compound. This method typically involves the displacement of a leaving group at the 3-position of a pyrrolidine ring by isopropylamine. wikipedia.org Common leaving groups include halides (e.g., bromide, iodide) or sulfonate esters (e.g., tosylate, mesylate).

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), often in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. The choice of base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is critical to prevent side reactions.

A typical procedure would involve reacting a protected 3-halopyrrolidine or 3-sulfonyloxypyrrolidine with an excess of isopropylamine at elevated temperatures. The use of a protected pyrrolidine precursor, for instance with a Boc or benzyl (B1604629) (Bn) group, is again advantageous for directing the reaction and for ease of purification.

Advanced Amination Methods (e.g., Ns Strategies)

More advanced amination strategies, such as the Fukuyama amine synthesis, offer a versatile and mild approach for the preparation of secondary amines, which can be adapted for the synthesis of this compound precursors. researchgate.netchem-station.com This methodology utilizes a 2-nitrobenzenesulfonyl (nosyl) protecting group on a primary amine, which enhances its acidity and facilitates alkylation. researchgate.netchem-station.com

In a potential synthetic sequence, a primary amine on the pyrrolidine ring could be protected as a nosylamide. Subsequent N-alkylation with an isopropyl halide would yield the protected precursor to this compound. The nosyl group can then be readily cleaved under mild conditions using a thiol, such as thiophenol, in the presence of a base. This strategy is particularly useful when other functional groups in the molecule are sensitive to the harsher conditions of traditional reductive amination or nucleophilic substitution.

Synthetic Routes to this compound Derivatives

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. Functionalization can be selectively achieved at the pyrrolidine nitrogen atom or the isopropyl amino group.

Functionalization at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a prime site for introducing a wide range of substituents through N-acylation and N-alkylation reactions.

N-Acylation: The pyrrolidine nitrogen can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., HATU, EDC). nih.govresearchgate.netnih.govgoogle.comsemanticscholar.org These reactions are typically performed in the presence of a base to neutralize the acid byproduct. This approach allows for the introduction of amide, carbamate, urea, and sulfonamide functionalities. nih.govmdpi.comresearchgate.netorganic-chemistry.orgrsc.org

N-Alkylation: Alkylation of the pyrrolidine nitrogen can be accomplished using alkyl halides or by reductive amination with aldehydes or ketones. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netmasterorganicchemistry.com The choice of alkylating agent and reaction conditions allows for the introduction of a wide variety of alkyl and aryl groups.

Table 2: Representative Functionalization Reactions at the Pyrrolidine Nitrogen

Reaction Type Reagent Product Functional Group
N-Acylation Acetyl chloride Acetamide
N-Acylation Benzoyl chloride Benzamide
N-Sulfonylation Benzenesulfonyl chloride Benzenesulfonamide
N-Alkylation Methyl iodide N-Methylpyrrolidine

Chemical Modifications at the Isopropyl Amino Group

The secondary amine of the isopropylamino group also provides a handle for further derivatization. Selective modification at this position while the pyrrolidine nitrogen is protected is a key strategy.

Common modifications include acylation to form amides, sulfonylation to form sulfonamides, and reaction with isocyanates to produce ureas. nih.govorganic-chemistry.orggoogle.com These transformations are typically carried out under standard conditions, often requiring a base to facilitate the reaction.

For instance, treatment of N-Boc-N-Isopropylpyrrolidin-3-amine with an acyl chloride or sulfonyl chloride in the presence of a base like triethylamine or pyridine (B92270) would yield the corresponding N-acylated or N-sulfonylated derivative. Subsequent removal of the Boc protecting group would provide the final derivatized product.

Preparation of Complex Hybrid Derivatives and Conjugates

The synthetic handles on this compound allow for its incorporation into more complex molecular architectures, including hybrid molecules and bioconjugates. nbinno.comnih.gov For example, the amino groups can be used as points of attachment for other pharmacophores, fluorescent tags, or biomolecules such as peptides and oligonucleotides. nbinno.comnih.gov

The synthesis of such conjugates often involves the use of bifunctional linkers or standard bioconjugation chemistries. For example, the pyrrolidine nitrogen or the isopropylamino nitrogen could be reacted with one end of a linker containing a reactive group (e.g., an activated ester, maleimide) at the other end, which can then be used to attach the molecule to a biological substrate. The pyrrolidine scaffold's conformational properties can be advantageous in presenting appended functionalities for biological interactions. pharmablock.comnih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of N-Isopropylpyrrolidin-3-amine in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for mapping the proton and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is influenced by the proximity of electronegative nitrogen atoms, which deshield adjacent protons, causing their signals to appear further downfield. oregonstate.edupdx.edu The splitting pattern, or multiplicity, of each signal is governed by the number of neighboring non-equivalent protons (the n+1 rule). hw.ac.uk Protons on the amine groups (NH) often appear as broad singlets due to chemical exchange and quadrupole effects from the nitrogen atom. hw.ac.uk

Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Isopropyl -CH(CH₃)₂ 2.8 - 3.2 Septet 1H
Isopropyl -CH(CH ₃)₂ 1.0 - 1.3 Doublet 6H
Pyrrolidine (B122466) CH -NH 3.0 - 3.5 Multiplet 1H
Pyrrolidine CH 1.6 - 2.2 and 2.7 - 3.1 Multiplets 4H
Pyrrolidine NH 1.5 - 3.0 (broad) Singlet 1H

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms. libretexts.orgudel.edu Carbons directly bonded to nitrogen atoms are expected to resonate at a higher chemical shift (further downfield) compared to simple alkane carbons. mdpi.comspectrabase.com

Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Isopropyl -C H(CH₃)₂ 45 - 55
Isopropyl -CH(C H₃)₂ 20 - 25
Pyrrolidine C H-NH 50 - 60
Pyrrolidine -C H₂- (adjacent to CH-NH) 30 - 40

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show cross-peaks connecting the isopropyl CH proton to the isopropyl methyl protons. It would also map out the entire spin system within the pyrrolidine ring, showing correlations between the protons on C3 and its neighbors on C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule. Key correlations would include a cross-peak between the isopropyl methyl protons and the C3 carbon of the pyrrolidine ring, and between the isopropyl CH proton and the C3 carbon, confirming the N-isopropyl substitution at the 3-amine position.

This compound can exhibit dynamic behavior in solution, which can be studied using variable-temperature NMR, a technique known as dynamic NMR. Two primary conformational processes are relevant:

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and exists in a rapid equilibrium between various "envelope" and "twist" conformations. At room temperature, this interconversion is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. By lowering the temperature, this process can be slowed, potentially leading to the broadening and eventual splitting of signals as individual conformers become observable.

Nitrogen Inversion: Both the secondary amine in the pyrrolidine ring and the tertiary amine of the isopropylamino group are chiral centers that can undergo pyramidal inversion. This process interconverts the stereoisomers. Dynamic NMR studies can determine the activation energy for these inversions, providing insight into the conformational flexibility of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound (molecular formula C₇H₁₆N₂), HRMS would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺.

HRMS Data for this compound

Ion Formula Calculated Exact Mass

Confirming this exact mass provides strong evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing characteristic neutral losses and fragment ions. The fragmentation of amines is often dominated by alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. nih.govwvu.edu

For the protonated this compound precursor ion ([M+H]⁺, m/z ≈ 129), several fragmentation pathways can be proposed.

Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Plausible Fragment Structure
129 86 C₃H₇ (Isopropyl radical) Protonated 3-aminopyrrolidine (B1265635)
129 70 C₃H₉N (Isopropylamine) Pyrrolidinyl iminium ion
86 70 NH₂ (Amino radical) Pyrrolidinyl iminium ion

Analysis of these fragmentation pathways provides a fingerprint that helps to confirm the connectivity of the isopropyl group to the 3-amino position of the pyrrolidine ring. wvu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular vibrations of this compound, allowing for the identification of its key functional groups.

N-H Vibrations: As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration in its IR spectrum. This band is typically observed in the range of 3350-3310 cm⁻¹ and is generally weaker and sharper than the O-H stretching band of alcohols. pressbooks.pubwpmucdn.comorgchemboulder.com The position and broadness of this peak can be influenced by hydrogen bonding. Additionally, a broad N-H wagging vibration may be observed in the region of 910-665 cm⁻¹. orgchemboulder.com

C-H Vibrations: The IR and Raman spectra will also display absorptions corresponding to the stretching and bending vibrations of C-H bonds within the isopropyl and pyrrolidine moieties. The aliphatic C(sp³)-H stretching vibrations are anticipated to appear in the 2950-2850 cm⁻¹ region. wpmucdn.com Bending vibrations for CH₂ and CH₃ groups typically occur in the 1470-1430 cm⁻¹ and 1380-1365 cm⁻¹ regions, respectively.

The table below summarizes the expected characteristic IR absorptions for this compound based on typical ranges for its functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3350 - 3310Weak to Medium
C-H (aliphatic)Stretch2950 - 2850Medium to Strong
N-HWag910 - 665Broad, Strong
C-N (aliphatic)Stretch1250 - 1020Medium to Weak

This table is based on general values for secondary aliphatic amines and may not represent the exact experimental values for this compound.

Raman spectroscopy is a complementary technique to IR spectroscopy. ondavia.com While N-H stretching vibrations are often weak in Raman spectra, the C-H and C-N stretching vibrations are typically well-defined, providing a more detailed fingerprint of the molecule's carbon skeleton. ondavia.com

In-situ attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy is a powerful tool for real-time monitoring of chemical reactions. rsc.org For the synthesis of this compound, this technique could be employed to track the consumption of reactants and the formation of the product by monitoring the appearance and disappearance of characteristic vibrational bands. For instance, if the synthesis involves the reaction of 3-aminopyrrolidine with an isopropylating agent, the disappearance of the N-H₂ stretching bands of the primary amine and the appearance of the single N-H stretching band of the secondary amine product would indicate the progress of the reaction.

Vibrational spectroscopy is also valuable for assessing the purity of this compound. The presence of unexpected peaks in the IR or Raman spectrum could signify the presence of starting materials, by-products, or solvent residues. For instance, the presence of a strong, broad absorption around 3400-3300 cm⁻¹ might suggest contamination with a primary amine. By comparing the spectrum of a synthesized batch to that of a known pure standard, the purity can be qualitatively and, with appropriate calibration, quantitatively determined.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) techniques are indispensable for elucidating the three-dimensional atomic arrangement of crystalline solids.

Single crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. If a suitable single crystal of this compound or a salt thereof can be grown, this technique would provide an unambiguous confirmation of its connectivity and stereochemistry. The resulting crystallographic data would also reveal the conformation of the pyrrolidine ring and the isopropyl group in the solid state, as well as intermolecular interactions such as hydrogen bonding. While no specific single crystal structure of this compound has been reported, studies on other substituted pyrrolidines have demonstrated the power of this technique in elucidating their detailed molecular geometries. researchgate.net

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the crystallinity of a solid sample. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph or crystalline form. For this compound, PXRD could be used to characterize its solid form, to identify different polymorphs if they exist, and to ensure batch-to-batch consistency in a manufacturing setting. The technique is also instrumental in distinguishing between crystalline and amorphous material. While specific PXRD data for this compound is not available, the methodology remains a key tool for the solid-state characterization of related small molecules.

Chromatographic Techniques Coupled with Spectroscopic Detection

Chromatographic techniques, particularly when coupled with spectroscopic detectors, are essential for the separation, identification, and quantification of this compound in complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the C-C bond alpha to the nitrogen atom, a common fragmentation pathway for aliphatic amines, which can help in structural elucidation. libretexts.org For instance, the mass spectrum of the related compound isopropylamine (B41738) shows a base peak at m/z 44, resulting from the loss of a methyl group. docbrown.inforestek.com

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is another versatile technique for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex matrices. fda.govnih.govshimadzu.comnih.gov An appropriate HPLC method, likely employing a reversed-phase column, would be developed to achieve separation from potential impurities. The mass spectrometer, often a tandem mass spectrometer (MS/MS), provides high sensitivity and selectivity for detection and quantification. This technique is particularly useful for determining the purity of the compound and for identifying trace-level impurities. The development of a validated HPLC-MS/MS method would be crucial for quality control in a production environment. researchgate.net

HPLC-MS and GC-MS for Mixture Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), especially when coupled with Mass Spectrometry (MS), are powerful and indispensable tools for the analysis of this compound. These hyphenated techniques provide both separation and identification capabilities, making them ideal for analyzing complex mixtures and assessing the purity of the compound. Given that this compound possesses a chiral center at the C3 position of the pyrrolidine ring, chiral chromatography is essential for separating its enantiomers and determining enantiomeric purity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a primary technique for the analysis and purification of chiral amines. skpharmteco.com For this compound, chiral stationary phases (CSPs) are employed to resolve the (R) and (S) enantiomers. Polysaccharide-based CSPs are commonly used for this purpose. yakhak.org The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase.

To enhance peak shape and resolution for basic compounds like amines, acidic additives are often included in the mobile phase. researchgate.net A typical HPLC-MS method would involve a chiral column, such as a Chiralpak® column, with a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. researchgate.netchromatographyonline.com

Mass spectrometry detection, particularly tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity. fda.gov Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound (C₇H₁₆N₂), the expected protonated molecule [M+H]⁺ would be observed. Further fragmentation in MS/MS provides structural confirmation.

Interactive Table: Representative HPLC-MS Parameters for Chiral Amine Analysis Please note: The following table contains representative data and may not reflect actual experimental results for this compound.

ParameterValue/DescriptionPurpose
Column Chiral Stationary Phase (e.g., Polysaccharide-based)Enantiomeric separation
Mobile Phase Hexane/Isopropanol with acidic additive (e.g., TFA)Elution and resolution of enantiomers
Flow Rate 0.5 - 1.5 mL/minControls retention time and separation efficiency
Detection ESI-MS/MSSensitive and selective detection and quantification
Ionization Mode Positive Electrospray Ionization (ESI+)Generation of protonated molecular ions [M+H]⁺
MS/MS Transition Precursor Ion → Product IonSpecific identification and quantification of the analyte

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of volatile and thermally stable amines. labmanager.com However, primary and secondary amines can exhibit poor peak shapes (tailing) due to their interaction with the stationary phase. nih.gov To overcome this, derivatization is often employed. The amine group of this compound can be acetylated, for instance, to produce a less polar and more volatile derivative, which improves chromatographic performance. acs.orgsigmaaldrich.com

Chiral GC columns, often containing cyclodextrin (B1172386) derivatives, are used for the enantiomeric separation of chiral amines. sigmaaldrich.comgcms.cz The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

The mass spectrometer detects the separated components, providing a mass spectrum that serves as a molecular fingerprint. Electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern for this compound and its derivatives. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a characteristic fragmentation pathway for amines. libretexts.org

Interactive Table: Typical GC-MS Parameters for Chiral Amine Analysis Please note: The following table contains representative data and may not reflect actual experimental results for this compound.

ParameterValue/DescriptionPurpose
Derivatization Acetylation (e.g., with Acetic Anhydride)Improves volatility and peak shape
Column Chiral GC Column (e.g., derivatized cyclodextrin)Separation of enantiomers
Carrier Gas Helium or HydrogenMobile phase for carrying the analyte through the column
Injector Temp. 250 °CVaporization of the sample
Oven Program Temperature gradient (e.g., 50 °C to 250 °C)Separation of components based on boiling points
Ionization Mode Electron Ionization (EI)Fragmentation of the molecule for identification
Detection Mass Spectrometer (Scan or SIM mode)Identification and quantification of the analyte

Advanced Spectroscopic Methods in Chemical Analysis

Advanced spectroscopic techniques are essential for the unambiguous structural elucidation of this compound. These methods provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. researchgate.net For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for complete structural assignment.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would show signals for the isopropyl group protons, the protons on the pyrrolidine ring, and the amine protons. The chemical shifts of hydrogens on carbons adjacent to the nitrogen atoms are expected to be in the downfield region (~2.3-3.0 ppm) due to the deshielding effect of nitrogen. libretexts.org

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum of this compound would exhibit distinct signals for the carbons of the isopropyl group and the pyrrolidine ring.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule and confirming the position of the isopropyl group on the nitrogen atom. youtube.com

Interactive Table: Predicted NMR Data for this compound Please note: The following table contains predicted data based on general principles and data from similar structures. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Isopropyl CH Multiplet~45-55Isopropyl CH₃ carbons
Isopropyl CH₃ Doublet~20-25Isopropyl CH carbon
Pyrrolidine C2-H Multiplet~45-55C3, C4, C5
Pyrrolidine C3-H Multiplet~50-60C2, C4, C5
Pyrrolidine C4-H Multiplet~25-35C2, C3, C5
Pyrrolidine C5-H Multiplet~45-55C2, C3, C4
N-H (amine) Broad singlet-C2, C3, C4

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, key absorptions would include:

N-H Stretching: Primary amines typically show two bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretching), while secondary amines show a single band. libretexts.org The primary amine at the C3 position would exhibit these characteristic bands. The pyrrolidine nitrogen is a secondary amine, and its N-H stretch would also be observed if it is not substituted (in the parent pyrrolidine).

C-H Stretching: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

N-H Bending: A strong scissoring absorption for the primary amine is expected in the 1650-1550 cm⁻¹ region. libretexts.org

C-N Stretching: These absorptions for aliphatic amines appear in the 1250-1000 cm⁻¹ range. libretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. sapub.org The C-C and C-H bonds of the aliphatic structure would give rise to strong Raman signals. The N-H stretching vibrations are also observable in the Raman spectrum. nih.gov

Interactive Table: Characteristic Vibrational Frequencies for this compound Please note: The following table contains expected frequency ranges based on typical values for the functional groups present.

Vibrational ModeExpected FT-IR Range (cm⁻¹)Expected Raman Range (cm⁻¹)Functional Group
N-H Stretch (primary) 3500 - 3300 (two bands)3500 - 3300-NH₂
C-H Stretch (aliphatic) 2970 - 28502970 - 2850Isopropyl, Pyrrolidine
N-H Bend (primary) 1650 - 1550Weak-NH₂
C-N Stretch 1250 - 10001250 - 1000C-N

Computational Chemistry and Molecular Modeling of N Isopropylpyrrolidin 3 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in determining the electronic properties of a molecule, which in turn govern its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), the geometry of N-Isopropylpyrrolidin-3-amine can be optimized to its lowest energy state. researchgate.net This optimization provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Once the geometry is optimized, further DFT calculations can elucidate key electronic properties. nih.gov Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Geometric Parameters of this compound using DFT

This table presents hypothetical data based on typical values for similar molecular structures.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C-N (pyrrolidine ring) 1.47
C-C (pyrrolidine ring) 1.54
N-C (isopropyl group) 1.48
C-H 1.09
N-H 1.01
**Bond Angles (°) ** C-N-C (pyrrolidine ring) 109.5
H-N-H (amine) 107.0
C-N-C (isopropyl-N-pyrrolidine) 112.0
Dihedral Angle (°) C-C-N-C 120.0

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating the ¹H and ¹³C chemical shifts. researchgate.netnih.gov These calculations determine the isotropic magnetic shielding tensors for each nucleus, which are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield the chemical shifts.

Predicting NMR spectra is valuable for structural confirmation and for assigning signals in complex experimental spectra. While computational accuracy can vary, particularly for protons attached to heteroatoms like nitrogen due to exchange phenomena, the predicted values are generally in good agreement with experimental findings for carbon-bound protons. nih.govblogspot.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical data based on typical chemical shift ranges for analogous functional groups.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine (B122466) Ring
CH-NH₂ 3.1 - 3.5 50 - 55
CH₂ (adjacent to N) 2.8 - 3.2 45 - 50
CH₂ 1.8 - 2.2 25 - 30
Isopropyl Group
CH 2.5 - 2.9 48 - 53
CH₃ 1.0 - 1.3 20 - 25
Amine Group
NH₂ 1.5 - 3.0 (broad) -

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

This compound possesses significant conformational flexibility, primarily due to the non-planar nature of the pyrrolidine ring and rotation around single bonds. Molecular Dynamics (MD) simulations are a powerful technique to explore this conformational landscape. ulisboa.pt MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, allowing for the exploration of different energy minima on the potential energy surface. researchgate.net

These simulations can reveal the preferred puckering conformations of the pyrrolidine ring (e.g., envelope or twist forms) and the rotational isomers (rotamers) arising from the isopropyl group. researchgate.netnih.gov By analyzing the simulation trajectory, one can identify the most stable, low-energy conformers and understand the energy barriers between them. This information is critical, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Ligand-Receptor Interaction Studies and Molecular Docking

Understanding how this compound interacts with biological macromolecules is key to evaluating its potential as a therapeutic agent. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.comresearchgate.net

Molecular docking simulations place the this compound molecule into the active site of a target receptor and evaluate the goodness of fit using a scoring function. This function estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which helps to rank potential ligands. nih.gov

Beyond predicting affinity, docking reveals the specific mode of interaction. It identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. researchgate.net For this compound, the primary amine and the pyrrolidine nitrogen can act as hydrogen bond donors and acceptors, respectively, while the isopropyl group can form hydrophobic interactions.

Table 3: Hypothetical Molecular Docking Interactions of this compound

This table illustrates potential interactions with amino acid residues in a hypothetical receptor binding pocket.

Ligand Atom/Group Receptor Residue Interaction Type Distance (Å)
Amine (-NH₂) Aspartic Acid (ASP) Hydrogen Bond (Donor) 2.8
Pyrrolidine Nitrogen Serine (SER) Hydrogen Bond (Acceptor) 3.1
Isopropyl Group Leucine (LEU) Hydrophobic Interaction 3.9
Isopropyl Group Valine (VAL) Hydrophobic Interaction 4.2
Pyrrolidine CH Phenylalanine (PHE) CH-π Interaction 3.5

The insights gained from DFT and molecular docking studies form the basis for the rational design of new ligands derived from the this compound scaffold. researchgate.netnih.gov By understanding the structure-activity relationship (SAR), medicinal chemists can make targeted modifications to the parent molecule to enhance its binding affinity, selectivity, and pharmacokinetic properties. nih.gov

For example, if docking studies reveal an unoccupied hydrophobic pocket near the isopropyl group, this group could be replaced with a larger alkyl or aryl substituent to improve hydrophobic interactions and increase potency. Similarly, if the electronic properties calculated by DFT suggest a certain part of the molecule is chemically reactive or metabolically unstable, it can be modified. This iterative cycle of computational analysis, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in modern drug discovery, enabling the prediction of biological activity and the identification of essential structural features required for interaction with a biological target. In the context of this compound and its derivatives, these methods provide a framework for understanding how modifications to the chemical structure influence their therapeutic effects.

QSAR studies on pyrrolidine-containing compounds have been successfully employed to correlate physicochemical properties with biological activities. researchgate.netnih.gov For a series of this compound analogs, a QSAR model could be developed to predict their affinity for a specific target, such as a G-protein coupled receptor or an enzyme. This involves calculating a variety of molecular descriptors for each analog, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. These descriptors are then used as independent variables in a statistical model, such as multiple linear regression or partial least squares, to predict the dependent variable, which is typically the biological activity (e.g., IC50 or Ki). researchgate.net A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and biological testing.

Pharmacophore modeling, on the other hand, focuses on the three-dimensional arrangement of essential chemical features that are necessary for a molecule to interact with a specific biological target. nih.govmdpi.com For this compound, a pharmacophore model could be generated based on a set of known active analogs. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. The basic this compound scaffold itself provides key pharmacophoric features: the secondary amine in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, and the isopropyl group provides a hydrophobic feature. By aligning a set of active molecules, common pharmacophoric features can be identified and their spatial relationships defined. This resulting pharmacophore model can then be used as a 3D query to screen large compound databases to identify novel, structurally diverse molecules with the potential for similar biological activity. science.gov

A hypothetical QSAR study on a series of this compound derivatives targeting a hypothetical kinase could yield the following results, illustrating the key molecular descriptors influencing their inhibitory activity.

DescriptorDefinitionCorrelation with Activity (pIC50)Interpretation
logPLogarithm of the octanol-water partition coefficientPositiveIncreased hydrophobicity of substituents on the pyrrolidine ring enhances binding affinity.
TPSATopological Polar Surface AreaNegativeLower polar surface area is favorable, suggesting the binding pocket is predominantly hydrophobic.
Hbond_DonorsNumber of Hydrogen Bond DonorsPositiveThe presence of hydrogen bond donors is crucial for interaction with key residues in the active site.
Mol_WeightMolecular WeightSlightly NegativeWhile not a primary driver, excessive increases in molecular size may lead to steric clashes.

Similarly, a pharmacophore model for these hypothetical kinase inhibitors might consist of the following features:

Pharmacophore FeatureCorresponding Moiety in this compound scaffoldImportance
Hydrogen Bond AcceptorNitrogen atom of the pyrrolidine ringEssential for anchoring the ligand in the binding pocket.
Hydrogen Bond DonorAmine proton on the pyrrolidine ringForms a key interaction with a specific amino acid residue.
Hydrophobic CenterIsopropyl groupOccupies a hydrophobic pocket, contributing to binding affinity.
Positive Ionizable FeatureProtonated amine under physiological pHForms an ionic interaction with an acidic residue in the target protein.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. acs.org This method is often used in conjunction with QSAR and pharmacophore models. For this compound, its core structure can serve as a scaffold for the design of a virtual library. nih.govresearchgate.net

Virtual library design begins with the selection of a core scaffold, in this case, this compound. This scaffold is then decorated with a variety of chemical substituents at one or more points of diversification. For instance, the secondary amine of the pyrrolidine ring and the primary amine at the 3-position could be functionalized with a range of commercially available or synthetically accessible building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination). This process, known as library enumeration, can generate a vast number of virtual compounds.

Once the virtual library is created, it can be screened against a biological target of interest. nih.govrsc.org If the three-dimensional structure of the target protein is known, structure-based virtual screening methods like molecular docking can be employed. researchgate.net This involves predicting the binding pose and affinity of each molecule in the virtual library within the active site of the target. The molecules are then ranked based on their predicted binding energy, and the top-ranking compounds are selected for synthesis and experimental testing.

If the 3D structure of the target is not available, ligand-based virtual screening methods can be used. This could involve using a previously developed pharmacophore model or a QSAR model as a filter. nih.gov For example, the virtual library of this compound derivatives could be screened to identify molecules that fit the pharmacophoric features required for activity.

An example of a small, focused virtual library based on the this compound scaffold is presented below. This library is designed to explore the chemical space around the core structure by introducing a variety of substituents at the 3-amino position.

Compound IDScaffoldR-Group (at 3-amino position)Resulting Compound Name
VL-001This compound-COCH3 (Acetyl)N-(N-Isopropylpyrrolidin-3-yl)acetamide
VL-002This compound-SO2Ph (Benzenesulfonyl)N-(N-Isopropylpyrrolidin-3-yl)benzenesulfonamide
VL-003This compound-CH2Ph (Benzyl)N-Benzyl-N-isopropylpyrrolidin-3-amine
VL-004This compound-CO-Ph-4-Cl (4-Chlorobenzoyl)4-Chloro-N-(N-isopropylpyrrolidin-3-yl)benzamide

This focused library can then be subjected to in silico screening to prioritize compounds for synthesis, ultimately accelerating the discovery of new bioactive molecules based on the this compound scaffold.

Biological and Biomedical Research Applications of N Isopropylpyrrolidin 3 Amine Scaffolds

N-Isopropylpyrrolidin-3-amine as a Privileged Scaffold in Drug Discovery

The utility of the pyrrolidine (B122466) core as a privileged scaffold is well-established, forming the basis for a multitude of pharmacologically active agents. frontiersin.org This scaffold's value is enhanced by the presence of stereogenic carbons, which allows for the creation of diverse stereoisomers that can exhibit distinct biological profiles and binding modes with target proteins. nih.govnih.gov The this compound structure is a specific embodiment of this versatile template, offering multiple points for chemical modification to develop targeted therapies.

The synthesis of pyrrolidine derivatives is a mature field in organic chemistry, providing a robust platform for generating novel compounds based on the this compound scaffold. Common synthetic strategies include the functionalization of pre-existing pyrrolidine rings, such as those derived from the amino acid proline, or the construction of the ring from acyclic precursors. researchgate.net A classical and powerful method for synthesizing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. nih.gov

A practical example of synthesizing a related 3-aminopyrrolidine (B1265635) derivative is seen in the preparation of an intermediate for the antibiotic, premafloxacin. nih.gov The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key component of the drug, was achieved through a stereoselective process involving an asymmetric Michael addition. nih.gov Such established synthetic routes can be adapted to produce a library of this compound analogs for screening and development. Various synthetic methods are continually being developed, including those catalyzed by iridium or copper complexes, which offer efficient ways to create substituted pyrrolidines. organic-chemistry.org

Once a lead compound containing the this compound scaffold is identified, lead optimization strategies are employed to enhance its drug-like properties. This process involves systematically modifying the molecule to improve potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). scribd.comnih.gov For the this compound scaffold, key areas for modification include:

The Pyrrolidine Ring: Substituents can be added to the carbon atoms of the ring to alter its conformation and interaction with the target. For instance, studies on estrogen receptor modulators showed that the stereospecific orientation of a methyl group on the pyrrolidine ring could dramatically change the compound's biological activity. nih.gov

The Isopropyl Group: This group can be replaced with other alkyl or aryl groups to probe hydrophobic pockets in the target binding site.

The Amine Linkage: The amine can be acylated or alkylated to form amides, sulfonamides, or ureas, which can introduce new hydrogen bonding interactions and alter the compound's polarity and metabolic stability. scienceopen.com

A study on pyrrolidine amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA) demonstrated a clear structure-activity relationship (SAR). rsc.orgnih.gov Researchers found that small, lipophilic substituents on a terminal phenyl group were optimal for potency. rsc.orgnih.gov Furthermore, the flexibility of the linker connecting the pyrrolidine core to other parts of the molecule was found to influence both potency and selectivity. rsc.orgnih.gov These principles are directly applicable to the optimization of leads derived from the this compound scaffold.

Evaluation of Biological Activity and Therapeutic Potential

The this compound scaffold and its derivatives have been investigated for a range of therapeutic applications, leveraging the broad biological activities associated with the parent pyrrolidine ring.

The pyrrolidine scaffold is a component of various natural and synthetic compounds with antimicrobial properties. frontiersin.org A significant example linking the 3-aminopyrrolidine core to antibiotic activity is the fluoroquinolone antibiotic premafloxacin. nih.gov A key intermediate in its synthesis is a derivative of (3R)-pyrrolidin-3-amine, demonstrating the utility of this specific scaffold in the development of antibacterial agents. nih.gov This precedent suggests that novel derivatives of this compound could be designed and screened for activity against various bacterial pathogens.

The 3-aminopyrrolidine scaffold has been explicitly identified as a promising starting point for the discovery of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K). nih.gov These kinases are critical targets in cancer therapy, particularly for chronic myeloid leukemia (CML). nih.govmdpi.com In one study, a series of compounds based on the (S)-3-aminopyrrolidine scaffold were synthesized and evaluated. nih.govresearchgate.net

The study found that several of the synthesized compounds exhibited promising cytotoxicity against the K562 CML cell line and showed moderate inhibitory activity against both Abl and PI3K kinases. nih.gov Molecular docking studies suggested that these compounds could bind to the active sites of both enzymes. nih.govresearchgate.net The promising cytotoxic effects were attributed to the collective inhibition of both Abl and PI3K, highlighting the potential of the 3-aminopyrrolidine core for developing multi-targeted kinase inhibitors. nih.gov

Table 1: In vitro activity of select (S)-3-aminopyrrolidine derivatives against Abl and PI3K kinases and K562 cancer cells. Data sourced from a study on dual inhibitors. nih.gov

The histamine (B1213489) H3 receptor, a G-protein coupled receptor (GPCR), is a key regulator of neurotransmitter release in the central nervous system and is a target for treating cognitive disorders like Alzheimer's disease and ADHD. nih.gov The pyrrolidine scaffold has been successfully incorporated into molecules designed to modulate this receptor. A patent application describes a series of biphenyl-ethyl-pyrrolidine derivatives as potent modulators of the H3 receptor. nih.gov These compounds are designed to act as antagonists or inverse agonists, which can increase the release of neurotransmitters such as acetylcholine (B1216132) and serotonin, potentially leading to improved cognitive function. nih.gov This demonstrates the applicability of the pyrrolidine scaffold, including derivatives like this compound, in the design of agents targeting GPCRs for neurological conditions.

Anticancer and Antiproliferative Studies

The pyrrolidine scaffold, a core component of this compound, is recognized as a "privileged" structure in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. researchgate.netnih.gov Extensive research has demonstrated that synthetic derivatives featuring the pyrrolidine ring exhibit significant anticancer and antiproliferative activities against numerous cancer cell lines. researchgate.netnih.govbohrium.com These compounds often show promise as potential anticancer candidates, in some cases with reduced side effects compared to existing treatments. researchgate.netnih.gov

The anticancer efficacy of pyrrolidine derivatives is highly dependent on the substitution patterns around the core ring, which allows for the modulation of activity and selectivity. nih.govbohrium.com For instance, studies on various N-substituted and polysubstituted pyrrolidine derivatives have revealed a range of cytotoxic activities. bohrium.com One study highlighted the antiproliferative effects of a specific pyrrolidine derivative against the DLD-1 colon cancer cell line. researchgate.net Other research has documented the broad biological activity of spiro[pyrrolidine-thiazolo-oxindoles] derivatives against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines. researchgate.net Similarly, 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their activity against human A549 lung adenocarcinoma cells. mdpi.com The incorporation of moieties like oxadiazolethione and aminotriazolethione into the pyrrolidine structure was found to significantly enhance anticancer activity against these cells. mdpi.com

The versatility of the pyrrolidine scaffold is further demonstrated by its incorporation into various hybrid molecules, such as those combined with coumarin, thiazole, or metal complexes, all of which have shown notable anticancer properties. researchgate.netnih.govbohrium.com

Antiproliferative Activity of Various Pyrrolidine Derivatives
Pyrrolidine Derivative ClassTested Cancer Cell LinesKey FindingsReference
SpirooxindolopyrrolidineFaDu (Pharynx Carcinoma)Ortho-substituted aryl ring showed significant activity. researchgate.net
Polysubstituted PyrrolidinesVariousCompounds 35a and 35b showed strong antiproliferation with IC50 values from 2.9 to 16 μM. nih.gov
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivativesA549 (Lung Adenocarcinoma)Incorporation of azole rings enhanced anticancer activity, surpassing that of cytarabine. mdpi.com
Spiro[pyrrolidine-thiazolo-oxindoles]HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon)Exhibited broad biological activity. researchgate.net
N-CF3-containing Pyrroloindolines786-O (Renal), A498 (Renal), HepG2 (Hepatoma)Derivatives showed significant antiproliferative activities at micromolar concentrations. researchgate.net

Mechanistic Investigations of Biological Action

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure and properties. Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by identifying the molecular features that govern their efficacy and selectivity. researchgate.netbohrium.com

A key aspect of SAR for pyrrolidine derivatives is the nature of the substituents on the pyrrolidine ring. nih.govbohrium.com The diverse substitution patterns can regulate the interaction with various biological targets, leading to a wide range of antiproliferative activities. researchgate.netnih.govbohrium.com For example, in a series of pyrrolidine-containing inhibitors of neuronal nitric oxide synthase (nNOS), the substituent at the meta position of an attached phenyl ring was found to be critical for maintaining high inhibitory activity. nih.gov Specifically, a bulkier m-chloro group increased potency compared to a m-fluoro substituent, though it led to a loss in selectivity. nih.gov

Furthermore, the physicochemical properties of the molecules, such as lipophilicity and basicity (pKa), play a significant role in their biological action. For some pyridine (B92270) derivatives, which share the heterocyclic amine characteristic, it was found that the presence of -OMe, -OH, and -NH2 groups enhanced antiproliferative activity, whereas halogen atoms or bulky groups tended to decrease it. dntb.gov.ua This suggests that a balance of electronic and steric factors is necessary for optimal activity. The ability of a compound to cross cellular membranes and engage with intracellular targets is often governed by these properties.

Summary of SAR/SPR Findings for Pyrrolidine-Related Scaffolds
Structural/Property ModificationObserved Effect on Biological ActivityRationale/InterpretationReference
Substitution on the pyrrolidine ringModulates anticancer activity and selectivity.Affects binding affinity and interaction with biological targets. nih.govbohrium.com
Presence of -OH, -OMe, -NH2 groupsEnhanced antiproliferative activity in related heterocycles.These groups can participate in hydrogen bonding and alter electronic properties. dntb.gov.ua
Presence of halogen atoms or bulky groupsDecreased antiproliferative activity in related heterocycles.May introduce steric hindrance, preventing optimal binding to the target. dntb.gov.ua
Meta-substituent on an attached phenyl ringKey for retaining high inhibitory activity for nNOS.A bulkier chloro group increased potency but decreased selectivity compared to fluoro. nih.gov

Elucidation of Molecular Targets and Signaling Pathways

Identifying the specific molecular targets and signaling pathways affected by this compound derivatives is essential for understanding their mechanism of action and for the rational design of new therapeutic agents. Research on the broader class of pyrrolidine-containing compounds has implicated several key proteins and pathways in their biological effects.

For instance, certain chiral pyrrolidine derivatives have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS), a key enzyme in neurotransmission. nih.gov In the context of cancer, various pyrrolidine derivatives have been shown to interact with multiple targets crucial for tumor growth and survival. nih.govresearchgate.net Some FDA-approved anticancer drugs containing a pyrrolidine scaffold, such as Ivosidenib and Alpelisib, target critical enzymes like isocitrate dehydrogenase 1 (IDH1) and the PIK3CA pathway, respectively. researchgate.net The PI3K/Akt signaling pathway, which is frequently activated in human cancers and plays a critical role in cell growth and survival, is a known target for inhibition by various small molecules. researchgate.netresearchgate.net

Other research has identified the chemokine receptor CXCR4 as a target for pyrrolidine-containing derivatives, which is significant due to its role in cancer metastasis. frontiersin.org In head and neck cancers, the substance P (SP) / neurokinin-1 (NK-1R) signaling axis, which promotes inflammation and tumor progression, can be modulated. nih.gov SP-NK1R signaling often activates the NF-κB transcription factor, a central regulator of inflammation and cancer-promoting genes. nih.gov Additionally, the Wnt signaling pathway, which can be activated by reactive oxygen species (ROS), has been implicated in the behavior of cancer stem cells and can be a target for therapeutic intervention. nih.govmdpi.com

While the precise targets of this compound itself are not fully delineated, the activities of its structural analogues suggest that its mechanism of action likely involves the modulation of key kinases and receptors within these critical cancer-related signaling cascades.

Applications in Catalysis and Asymmetric Synthesis

Development of this compound Derived Chiral Ligands

The chiral pyrrolidine scaffold is a cornerstone in the field of asymmetric catalysis, serving as a fundamental building block for a vast number of successful chiral ligands and organocatalysts. unibo.itnih.gov The stereochemically defined centers within the pyrrolidine ring allow for the creation of a specific chiral environment around a metal center or in an organocatalytic transition state, thereby enabling high levels of enantioselectivity in chemical reactions. nih.gov

This compound, particularly in its enantiomerically pure forms, represents a valuable synthon for the development of novel chiral ligands. The two nitrogen atoms—the secondary amine within the ring and the secondary isopropylamine (B41738) side chain—can act as bidentate or monodentate coordination sites for transition metals. This dual functionality allows for the creation of N,N-ligands, which are a well-established class of ligands in asymmetric catalysis. nih.gov

The synthesis of such ligands often builds upon established methodologies for modifying the pyrrolidine core. For example, proline, a closely related pyrrolidine derivative, has been extensively used to generate a wide variety of organocatalysts capable of promoting asymmetric aldol (B89426) reactions and Diels-Alder cycloadditions. unibo.it Synthetic routes have been developed to produce chiral 2-aminocarbonylpyrrolidine ligands, which have been successfully applied in Nickel-catalyzed asymmetric hydrogenation reactions. researchgate.net The development of these ligands is often modular, allowing for systematic tuning of steric and electronic properties to optimize catalyst performance for a specific transformation. nih.gov

Role in Metal-Catalyzed Transformations

Amines, including this compound, are fundamental reagents and ligands in a wide range of metal-catalyzed transformations, particularly those involving the formation of carbon-nitrogen (C-N) bonds. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile or as a ligand to coordinate with a metal catalyst, thereby influencing the catalyst's reactivity and selectivity.

One significant application is in amination reactions. For example, copper-catalyzed intramolecular C-H amination provides a direct route to synthesize pyrrolidines and piperidines. nih.gov In such reactions, a copper catalyst facilitates the formation of a C-N bond, turning a linear amine-containing substrate into a cyclic product.

Furthermore, pyrrolidine derivatives play a role in catalyzed carbocyclization reactions. Titanium-catalyzed carbocyclization of allylpropargyl amines with diethylzinc (B1219324) is a method used to produce methylenepyrrolidine derivatives with high regio- and stereoselectivity. nih.gov Palladium is another metal frequently used in conjunction with amine nucleophiles. Pd-catalyzed reactions, such as allylic amination, are powerful tools for C-N bond formation. nih.gov Supported nickel catalysts are also effective for reactions like propanol (B110389) amination, which proceeds through a sequence of dehydrogenation, condensation with an amine, and subsequent hydrogenation. escholarship.org The basicity of the amine and the nature of the catalyst support can significantly influence the reaction rate and selectivity towards the desired amine product. escholarship.org

Role of Amine/Pyrrolidine Scaffolds in Metal-Catalyzed Reactions
Reaction TypeMetal CatalystRole of the Amine/PyrrolidineProduct TypeReference
Intramolecular C-H AminationCopper (Cu)Substrate for cyclizationPyrrolidines, Piperidines nih.gov
CarbocyclizationTitanium (Ti), Magnesium (Mg)Substrate for cyclizationMethylenepyrrolidines nih.gov
Allylation / AminationPalladium (Pd)NucleophileAllylic amines nih.gov
Propanol AminationNickel (Ni)NucleophilePropylamines escholarship.org
Aqueous Aldol Reaction(Organocatalyst)Heterogeneous catalyst active siteAldol products mdpi.com

Future Research Directions and Emerging Paradigms

High-Throughput Synthesis and Screening of N-Isopropylpyrrolidin-3-amine Libraries

The progression from a single lead compound to a viable drug candidate necessitates the synthesis and evaluation of numerous analogs. High-throughput synthesis and screening (HTS) are central to this effort, enabling the rapid generation and assessment of large compound libraries. mdpi.com Future research will focus on applying and refining these techniques for libraries based on the this compound scaffold.

Synthesis Strategies:

Parallel Synthesis: This approach, a cornerstone of modern medicinal chemistry, will be employed to create extensive libraries. enamine.net By utilizing a common this compound core, diverse functional groups can be systematically introduced at various positions on the pyrrolidine (B122466) ring or the isopropylamine (B41738) moiety. This "scaffold decoration" approach allows for a comprehensive exploration of the structure-activity relationship (SAR). enamine.net

Automated Flow Chemistry: The integration of automated continuous flow synthesis represents a significant advancement. nih.govresearchgate.net This technology allows for the rapid, efficient, and safe production of analogs, even for reactions requiring conditions not amenable to standard batch processing. researchgate.net Automated systems can telescope multiple synthetic steps, such as hydroaminoalkylation and subsequent cyclization, to streamline the creation of complex pyrrolidine derivatives. nih.gov

Screening and Purification: Once synthesized, these libraries must be screened for biological activity. HTS assays can test thousands of compounds per day against specific biological targets. mdpi.com A critical and often challenging component of this workflow is the purification of the synthesized libraries to ensure that assay results are reliable. nih.gov Advanced purification techniques are essential for this purpose.

Purification TechniqueThroughput CapabilityDescription
High-Performance Liquid Chromatography (HPLC) Thousands of compoundsA viable and widely used method for purifying libraries, separating compounds based on their physicochemical properties. nih.gov
Supercritical Fluid Chromatography (SFC) Tens of thousands of compoundsAn automated purification technique with higher throughput than HPLC, utilizing supercritical fluids (e.g., CO2) as the mobile phase. nih.gov

By combining these advanced synthesis and purification methods, researchers can efficiently generate large, high-quality libraries of this compound derivatives, accelerating the discovery of novel bioactive agents. enamine.net

Advanced Drug Delivery Systems Incorporating Pyrrolidine Scaffolds

The effectiveness of a therapeutic agent is determined not only by its intrinsic activity but also by its ability to reach the target site in the body in sufficient concentration. The pyrrolidine scaffold, a key component of this compound, is being incorporated into advanced drug delivery systems to enhance the pharmacokinetic and therapeutic profiles of drugs.

Nanoparticle-based carriers are a primary focus of this research. For instance, nanoparticles formulated from amphiphilic derivatives of poly-N-vinylpyrrolidone (PVP) have demonstrated significant potential as drug carriers. nih.govnih.govresearchgate.net These systems offer several advantages:

Enhanced Bioavailability: Studies with drugs like indomethacin (B1671933) loaded into PVP nanoparticles showed a higher blood plasma concentration over extended periods (8 and 24 hours) and a slower elimination rate compared to the free drug. nih.govnih.gov

Improved Efficacy: In animal models of inflammation, indomethacin-loaded PVP nanoparticles exhibited significantly higher anti-inflammatory activity than the free drug at the same dosage. nih.gov For example, a 3.0 mg/kg dose of the nanoparticle formulation resulted in 70.7% edema inhibition, compared to 33.2% for the free drug. nih.gov

Targeted Delivery: Nanoparticles can be engineered to target specific tissues or cells, including cancer cells, potentially improving treatment outcomes and reducing side effects. mdpi.com This can be achieved through passive targeting via the enhanced permeability and retention (EPR) effect or active targeting by attaching specific ligands to the nanoparticle surface. mdpi.com

Future work will explore the direct incorporation of this compound or its derivatives into such nanocarrier systems, either as a component of the polymer backbone or as a targeting moiety, to create novel drug delivery platforms with superior performance.

Integration of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing rational drug design by enabling rapid in silico screening, property prediction, and the de novo design of novel molecules. umk.plnih.govnih.gov These computational tools are particularly valuable for navigating the vast chemical space associated with scaffolds like pyrrolidine. frontiersin.orgresearchgate.net

Key Applications in Pyrrolidine Derivative Design:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are used to build QSAR models that correlate the structural features of pyrrolidine derivatives with their biological activity. nih.govnih.gov For example, CoMFA and CoMSIA models have been used to identify the essential structural requirements for DPP-4 inhibitory activity, showing that electron-donating groups at the 3rd position of the pyrrolidine ring increase activity. nih.gov

Predictive Modeling: Deep learning models can predict various properties, including binding affinities, physicochemical characteristics, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. semanticscholar.orgnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs), can be trained on large datasets of known bioactive molecules to design entirely new compounds from scratch. nih.govresearchgate.net By fine-tuning these models on a specific set of active pyrrolidine-containing compounds, they can generate novel this compound analogs with a high likelihood of possessing the desired biological activity. nih.gov

The integration of AI and ML into the design process creates a powerful iterative cycle: AI models propose new candidate molecules, which are then synthesized and tested, and the experimental results are fed back into the models to improve their predictive accuracy for the next round of design. semanticscholar.org This synergy accelerates the discovery and optimization of new drug candidates based on the this compound scaffold.

AI/ML TechniqueApplication in Drug DesignExample with Pyrrolidine Scaffolds
Machine Learning (e.g., RF, SVM) Developing QSAR models and scoring functions for virtual screening. nih.govUsed to build models predicting the DPP-4 inhibitory activity of pyrrolidine derivatives. nih.gov
Deep Neural Networks (DNN) Predicting ADME/T properties, solubility, and bioactivity. semanticscholar.orgnih.govCan be trained to predict the binding affinity of novel this compound analogs to a target protein.
Generative Models (e.g., RNNs, VAEs) De novo design of novel molecules with desired properties. nih.govnih.govA model fine-tuned on known kinase inhibitors could generate novel this compound structures with predicted anti-cancer activity.

Exploration of this compound in Materials Science and Polymer Chemistry

Beyond pharmacology, the pyrrolidine ring is a valuable building block in materials science and polymer chemistry. Its unique chemical properties can be harnessed to create novel polymers and materials with tailored functionalities.

One promising area is the development of "smart" polymers. Research has shown that copolymers based on acrylic derivatives of pyrrolidone and pyrrolidine can exhibit thermoresponsive behaviors. researchgate.net This allows for the creation of hydrogels that are sensitive to changes in temperature or pH. researchgate.net Such materials have potential applications in areas like controlled-release systems, sensors, and tissue engineering.

The amine functionality of this compound makes it an attractive candidate for incorporation into polymer structures. It could be used as:

A monomer in polymerization reactions to create novel polyamines.

A functional group appended to a polymer backbone to impart specific properties, such as hydrophilicity, pH-responsiveness, or the ability to chelate metal ions.

A cross-linking agent to create robust polymer networks and hydrogels.

Future research will likely focus on synthesizing and characterizing polymers incorporating the this compound motif to explore their potential in creating advanced materials with applications ranging from biomedical devices to industrial coatings.

Development of Novel Biotechnological Tools and Probes

The pyrrolidine scaffold is an excellent foundation for the design of molecular probes and tools for biological research. Its rigid, three-dimensional structure can be functionalized to create highly specific molecules for detecting and imaging biological targets. nih.gov

Recent advancements have demonstrated the utility of pyrrolidine derivatives as fluorescent probes. nih.govresearchgate.net For example:

A specific fluorescent probe for the detection of pyrrolidine has been developed that works in aqueous samples and can be used to sense gaseous pyrrolidine. nih.gov This probe, which exhibits low biological toxicity, has been successfully used to detect exogenous pyrrolidine in zebrafish. nih.gov

Novel pyrrolidine-alkylamino-substituted dicyanoisophorone derivatives have been created as near-infrared fluorescent probes for imaging β-amyloid plaques, which are implicated in Alzheimer's disease. researchgate.net

A pyrroloquinoline-based probe has been synthesized for the selective detection and cellular imaging of the amino acid lysine. mdpi.com

These examples highlight a clear research trajectory for this compound. By conjugating it with fluorophores and specific recognition elements, it can be developed into a new generation of biotechnological tools. Potential applications include creating probes for specific enzymes, receptors, or biomarkers, enabling researchers to visualize complex biological processes in living cells and organisms with high precision. mdpi.com

Q & A

Synthesis and Characterization

Basic: What are the standard synthetic routes for preparing N-Isopropylpyrrolidin-3-amine, and how is its enantiomeric purity validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of pyrrolidin-3-amine derivatives with isopropyl halides. Enantiomeric purity is validated using chiral HPLC or polarimetry, with NMR (1H/13C) confirming structural integrity. For example, (R)-N-Isopropylpyrrolidin-3-amine synthesis involves chiral auxiliaries or catalysts to control stereochemistry . Analytical TLC (silica gel, hexane/EtOAc) monitors reaction progress .

Advanced: How can reaction conditions be optimized to enhance enantioselectivity in this compound synthesis?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution improves enantioselectivity. Kinetic studies under varying temperatures and solvent polarities (e.g., DMF vs. THF) optimize reaction rates. Chiral stationary phases in HPLC (e.g., amylose-based) quantify enantiomeric excess (>99%) .

Mechanistic and Functional Studies

Basic: What biochemical pathways are modulated by this compound?

  • Methodological Answer : The compound interacts with enzymes (e.g., kinases) or receptors via hydrogen bonding and hydrophobic interactions, modulating pathways like MAP kinase signaling. Computational docking (AutoDock Vina) predicts binding affinities to active sites .

Advanced: How can molecular targets of this compound be elucidated using structural biology?

  • Methodological Answer : Co-crystallization with putative targets (e.g., p38 MAP kinase) followed by X-ray diffraction (resolution ≤2.0 Å) identifies binding modes. Mutagenesis studies validate critical residues (e.g., ATP-binding pocket) .

Safety and Handling

Basic: What personal protective equipment (PPE) is recommended for handling this compound?

  • Methodological Answer : Use NIOSH-approved respirators (P95), nitrile gloves, and safety goggles. Work under fume hoods to minimize inhalation risks. Store in inert atmospheres (argon) at 2–8°C .

Advanced: How can acute toxicity mechanisms of this compound be investigated?

  • Methodological Answer : In vitro assays (MTT/WST-1) on HepG2 cells assess cytotoxicity. Metabolite profiling (LC-MS/MS) identifies reactive intermediates (e.g., nitrosamines) linked to oxidative stress .

Analytical and Contradictory Data Resolution

Basic: Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : 1H NMR (300 MHz, CDCl3) confirms substituent positions (δ 2.8–3.2 ppm for pyrrolidine protons). FT-IR detects amine stretches (~3350 cm⁻¹) .

Advanced: How can contradictory solubility data in polar solvents be resolved?

  • Methodological Answer : Phase-solubility diagrams (e.g., in ethanol/water mixtures) quantify solubility limits. Molecular dynamics simulations (AMBER) correlate solvent polarity with solute aggregation .

Comparative and Structure-Activity Studies

Basic: How does this compound compare to piperidine analogs in biological activity?

  • Methodological Answer : Pyrrolidine’s ring strain enhances conformational rigidity vs. piperidine. IC50 assays (e.g., kinase inhibition) show 2–3× higher potency for pyrrolidine derivatives .

Advanced: What substituent modifications improve target selectivity?

  • Methodological Answer : Introducing cyclopropyl groups (cf. ) reduces off-target binding. QSAR models (CoMFA) optimize steric/electronic parameters for selectivity .

Stability and Impurity Analysis

Basic: What are common impurities in this compound synthesis?

  • Methodological Answer : Residual isopropyl bromide or diastereomeric byproducts. GC-MS or UPLC-PDA detects impurities (LOD ≤0.1%) .

Advanced: How can nitrosamine contamination risks be mitigated during storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-HRMS monitor nitrosamine formation. Add antioxidants (e.g., BHT) to formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.